molecular formula C9H9N3O2 B2428016 Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 916211-74-0

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B2428016
M. Wt: 191.19
InChI Key: GTEMHHNJGQDPBE-UHFFFAOYSA-N
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Description

“Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 916211-74-0 . It has a molecular weight of 191.19 and its IUPAC name is methyl 7-methylpyrazolo [1,5-a]pyrimidine-5-carboxylate . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves a three-component Biginelli reaction .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9N3O2/c1-6-5-7 (9 (13)14-2)11-8-3-4-10-12 (6)8/h3-5H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 191.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Derivatives

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has been a focus in the synthesis of various derivatives. For instance, Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. They demonstrated how different amines and alcohols react with methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate to yield diverse substituted derivatives, showing its versatility as a chemical intermediate (Drev et al., 2014).

Reactivity and Compound Formation

Bruni et al. (1994) studied the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, which were derived from methyl 7-methylpyrazolo[1,5-a]pyrimidine carboxylates. Their research led to the synthesis of pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives, indicating the compound's potential in creating structurally diverse molecules (Bruni et al., 1994).

Potential in Stroke Treatment

Mukaiyama et al. (2007) synthesized a series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, one of which included a variant of methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate. They evaluated these compounds for their ability to inhibit c-Src kinase, with some showing potent inhibitory activity, suggesting potential therapeutic applications in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).

Antimicrobial Activity

Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which include derivatives of methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate. They tested these compounds for antimicrobial activity, showcasing the potential of these derivatives in antimicrobial applications (Gein et al., 2009).

Tumor Imaging with PET

Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using positron emission tomography (PET). This research demonstrates the potential use of methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives in medical imaging and diagnostics (Xu et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity , suggesting that “Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” could be studied for similar properties. Additionally, the compound’s significant photophysical properties suggest it could be used in material science .

properties

IUPAC Name

methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)11-8-3-4-10-12(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEMHHNJGQDPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=NN12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com

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